Cbz-3,4-Dimethy-L-Phenylalanine
Description
Contextualizing the Significance of Non-Canonical Amino Acids in Chemical Biology
The foundation of protein structure and function is built upon a set of 20 canonical amino acids, which are directly encoded by the genetic code. However, the field of chemical biology has increasingly turned to non-canonical amino acids (ncAAs) to expand this natural repertoire. creative-peptides.com These ncAAs, which are not found in the natural polypeptide chains of most living cells, introduce novel chemical functionalities and structures. They can be chemically synthesized or found in organisms like plants and bacteria.
The incorporation of ncAAs into proteins and peptides is a powerful strategy for several reasons. It expands the chemical diversity of proteins, enabling the creation of novel structures and functions. This manipulation provides a platform to better understand protein structure and function, and to modify protein stability and activity. creative-peptides.com In drug discovery, ncAAs are used to enhance the stability of peptide-based drugs against enzymatic breakdown and to improve their pharmacokinetic profiles. By engineering ligands with ncAAs, researchers can achieve enhanced ligand-receptor interactions, improving the selectivity of drug delivery. Furthermore, the introduction of ncAAs with unique spectroscopic or reactive properties serves as a valuable tool for probing complex enzyme mechanisms and protein functions within living cells. mdpi.comuni-greifswald.de
Evolution of Phenylalanine Analogues in Synthetic Organic Chemistry
Phenylalanine is an essential amino acid that is a common component of natural proteins and peptides. wikipedia.org Its aromatic side chain plays a critical role in molecular recognition events, such as ligand-receptor binding. Consequently, synthetic analogues of phenylalanine have become invaluable tools in medicinal chemistry and protein engineering. acs.orgnih.gov Early modifications focused on simple substitutions on the phenyl ring to alter the electronic and steric properties of the side chain. nih.govmdpi.com
A significant area of development has been the synthesis of fluorinated phenylalanine analogues. nih.govmdpi.com The introduction of highly electronegative fluorine atoms can modulate properties such as basicity, hydrophobicity, and bioavailability without a major increase in size, making these analogues useful for developing therapeutic agents and for use in PET imaging. nih.govmdpi.com More complex modifications include the introduction of multiple substituents, such as methyl groups, which create unique steric footprints. uni-greifswald.de These β-branched aromatic α-amino acids are valuable building blocks for pharmaceutically active compounds, though their synthesis can be challenging. uni-greifswald.de The evolution of synthetic methods, including enzymatic and multi-component reactions, has enabled access to a wide array of D- and L-phenylalanine derivatives, which are used to create peptides with enhanced resistance to enzymatic degradation or to study structure-activity relationships (SARs) in drug design. nih.govmdpi.com
Research Trajectories and Unmet Needs Pertaining to Cbz-3,4-Dimethy-L-Phenylalanine
The primary research trajectory for this compound is its use as a specialized building block in peptide synthesis. creative-peptides.com The Cbz group serves as a well-established protecting group for the amine functionality, allowing for controlled, stepwise elongation of peptide chains. The core of its utility lies in the 3,4-dimethylphenyl side chain. In medicinal chemistry, there is a constant need for novel molecular scaffolds to refine the interaction between a drug candidate and its biological target. Phenylalanine analogues are often incorporated into peptides to explore the binding pocket of a receptor or enzyme active site. mdpi.comnih.gov
The unmet need addressed by analogues like 3,4-Dimethy-L-Phenylalanine is the demand for greater precision in modulating non-covalent interactions. While unsubstituted phenylalanine provides a certain hydrophobic and aromatic profile, the addition of the two methyl groups at the 3 and 4 positions creates a distinct steric and electronic signature. This allows researchers to probe how increasing the bulk and altering the electron distribution on the phenyl ring affects a peptide's conformation and binding affinity. mdpi.com For example, such modifications can be critical in designing highly selective opioid peptides or inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1), where precise side-chain interactions determine potency and selectivity. nih.govnih.gov The specific 3,4-disubstitution pattern offers a different profile than single substitutions (e.g., at the 4-position) or other disubstitution patterns (e.g., 2,6- or 3,5-), providing a unique tool for fine-tuning structure-activity relationships. acs.org
Scope and Objectives of Research Endeavors on this compound
The scope of research involving this compound is primarily within synthetic and medicinal chemistry. It is not typically investigated as a standalone bioactive molecule but rather as a component to be incorporated into larger, more complex molecules, almost exclusively peptides. creative-peptides.com Its availability from chemical suppliers is for research purposes, underscoring its role as a tool for discovery and development. creative-peptides.com
The main objectives for using this compound in a research program are:
To Conduct Structure-Activity Relationship (SAR) Studies: The primary goal is to systematically evaluate how the 3,4-dimethylphenyl side chain influences the biological activity of a peptide. By replacing a native phenylalanine or another analogue with this compound, researchers can determine if the modification enhances or diminishes activity, providing insights into the target's binding requirements. mdpi.commdpi.com
To Modulate Pharmacokinetic Properties: The increased hydrophobicity imparted by the two methyl groups can influence a peptide's stability, solubility, and ability to cross cell membranes. A research objective may be to create a more drug-like peptide with improved resistance to metabolic degradation.
To Enhance Binding Affinity and Selectivity: In cases where a binding pocket has a complementary hydrophobic region, the 3,4-dimethylphenyl group may form more favorable van der Waals interactions than an unsubstituted phenyl ring, leading to higher affinity. The specific substitution pattern can also be used to design peptides that selectively bind to one receptor subtype over another. nih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1270290-55-5 | mdpi.com |
| Molecular Formula | C₁₉H₂₁NO₄ | mdpi.com |
| Molecular Weight | 327.37 g/mol | mdpi.com |
| IUPAC Name | (2S)-2-(Benzyloxycarbonylamino)-3-(3,4-dimethylphenyl)propanoic acid | Inferred from related compounds sigmaaldrich.com |
Table 2: Compound Names Mentioned in this Article
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | N-Carbobenzoxy-3,4-dimethyl-L-phenylalanine |
| Phenylalanine | Phe |
| Fmoc-3,4-dimethyl-L-phenylalanine | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethylphenyl)propanoic acid |
| 4-Borono-L-phenylalanine | BPA |
| Cbz-4-Methyl-L-Phenylalanine | N-Carbobenzoxy-4-methyl-L-phenylalanine |
| Carboxybenzyl | Cbz or Z |
| Fluorenylmethyloxycarbonyl | Fmoc |
Properties
Molecular Weight |
327.44 |
|---|---|
Origin of Product |
United States |
Synthetic Methodologies for Cbz 3,4 Dimethy L Phenylalanine and Its Precursors
Enantioselective Synthesis Strategies for Substituted Phenylalanine Derivatives
Achieving the correct stereochemistry (the L-configuration) is paramount in the synthesis of amino acid derivatives for biological applications. Several enantioselective strategies are employed to produce substituted phenylalanines like 3,4-dimethyl-L-phenylalanine.
One prominent method involves the use of enzymes, which offer high stereospecificity. Phenylalanine ammonia (B1221849) lyases (PALs) are a key class of enzymes that catalyze the reverse reaction of ammonia elimination, adding ammonia to a corresponding substituted cinnamic acid to form the L-phenylalanine derivative. frontiersin.org This biocatalytic approach can be highly effective for producing optically pure L-phenylalanine analogues from their corresponding cinnamic acids. frontiersin.org The process can be part of a chemoenzymatic cascade; for instance, coupling PAL amination with a deracemization step can yield high conversions and excellent optical purity. nih.gov
Another enzymatic approach utilizes ω-transaminases (ω-TA), which are used for both kinetic resolution and the direct enantioselective synthesis of β-phenylalanine derivatives, and can be adapted for α-amino acids. nih.gov
Chemical synthesis methods also provide routes to enantiomerically pure substituted phenylalanines. For example, a palladium-catalyzed directed C–H dimethylation of picolinamide (B142947) derivatives has been used to synthesize L-phenylalanines with methyl groups at various positions on the phenyl ring. acs.org This strategy allows for the precise installation of the methyl groups required for 3,4-dimethyl-L-phenylalanine.
| Strategy | Key Features | Advantages | Considerations |
|---|---|---|---|
| Phenylalanine Ammonia Lyase (PAL) Biocatalysis | Enzymatic amination of a substituted cinnamic acid. | High enantioselectivity for L-isomer, mild reaction conditions. frontiersin.org | Requires high ammonia concentration, enzyme stability and availability. frontiersin.org |
| ω-Transaminase (ω-TA) Biocatalysis | Enzymatic transamination for kinetic resolution or asymmetric synthesis. | Excellent enantioselectivity. nih.gov | Substrate specificity can be a limitation. |
| Asymmetric Chemical Synthesis (e.g., Pd-catalyzed C-H activation) | Directed C-H functionalization using chiral ligands or auxiliaries. acs.org | Broad substrate scope, precise control over substitution pattern. | May require multiple steps, expensive catalysts, and rigorous optimization. |
Carbobenzyloxy (Cbz) Group Incorporation Techniques in Amino Acid Synthesis
The carbobenzyloxy (Cbz or Z) group is a widely used protecting group for amines in peptide synthesis due to its stability and selective removal conditions. bachem.com The most common method for its introduction is the Schotten-Baumann reaction, where the amino acid reacts with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. numberanalytics.comlookchem.comyoutube.com
The reaction is typically performed in an aqueous solution with a base like sodium hydroxide (B78521) or sodium bicarbonate to neutralize the hydrochloric acid byproduct and maintain a pH between 8 and 10. lookchem.com Precise pH control is critical, as a pH below 8 can lead to the decomposition of Cbz-Cl, while a higher pH can risk racemization of the amino acid. lookchem.com For larger-scale preparations, using a buffer system of sodium carbonate and sodium bicarbonate can effectively maintain the required pH without the need for simultaneous base addition. lookchem.com
While Cbz-Cl is the standard reagent, alternatives exist. N-(benzyloxycarbonyloxy)succinimide can be used for Cbz protection under neutral conditions. numberanalytics.com A more recent development involves a continuous flow process that utilizes a Curtius rearrangement to generate an isocyanate intermediate, which is then trapped with benzyl alcohol to form the Cbz-protected amine. beilstein-journals.org
| Reagent/Method | Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Benzyl Chloroformate (Cbz-Cl) | Aqueous base (NaOH, NaHCO₃/Na₂CO₃), pH 8-10. lookchem.com | Well-established, readily available reagent, easy product crystallization. | Requires careful pH control to avoid racemization and reagent decomposition. lookchem.com |
| N-(Benzyloxycarbonyloxy)succinimide | Neutral conditions. numberanalytics.com | Suitable for base-sensitive substrates. | Reagent is more expensive than Cbz-Cl. |
| Continuous Flow (Curtius Rearrangement) | Superheated solvent (e.g., toluene), benzyl alcohol. beilstein-journals.org | High throughput, rapid reaction, suitable for automation. | Requires specialized flow chemistry equipment. |
Optimization of Reaction Conditions for High-Yield Production of Cbz-3,4-Dimethy-L-Phenylalanine
Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product. For the Cbz protection step, key parameters to control include stoichiometry, pH, temperature, and reaction time.
Stoichiometry : Using a slight excess (e.g., 1.2-1.5 equivalents) of the Cbz-Cl reagent can help ensure the complete conversion of the amino acid. benchchem.com
pH Control : As mentioned, maintaining the pH in the 8-10 range is vital. The use of a carbonate/bicarbonate buffer is a reliable method for large-scale synthesis, preventing pH fluctuations. lookchem.com
Temperature : The reaction is typically carried out at room temperature. Strict temperature control is necessary to minimize side reactions. benchchem.com
Monitoring : The reaction progress should be monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of completion and avoid the formation of byproducts from over-reaction. numberanalytics.comnumberanalytics.com
In the context of synthesizing a dipeptide like Cbz-Phe-Leu, studies have shown that factors such as the concentration of the coupling agent (like DCC), water content in micellar systems, and pH all significantly affect the yield. mdpi.com These findings highlight the importance of a multi-parameter optimization approach, which is directly applicable to the synthesis of the single protected amino acid.
Alternative Synthetic Routes and Comparative Analysis of Efficiency
Beyond the standard methods, alternative routes for both the precursor and the final protected product offer different advantages in terms of efficiency, cost, and environmental impact.
For the synthesis of the 3,4-dimethyl-L-phenylalanine precursor, enzymatic routes (using PALs) offer superior enantioselectivity and operate under mild, environmentally friendly conditions. frontiersin.orgnih.gov However, their efficiency can be limited by substrate scope and the need for high concentrations of ammonia. Chemical routes, such as palladium-catalyzed C-H activation, provide greater versatility for creating diverse substitution patterns on the phenyl ring but may involve harsher conditions, costly catalysts, and more complex purification procedures. acs.org
For the Cbz-protection step, the traditional Schotten-Baumann reaction is highly efficient for many amino acids and often results in a crystalline product that is easy to purify. lookchem.com However, the need for aqueous basic conditions can be a limitation for some substrates. The continuous flow method based on the Curtius rearrangement presents a highly efficient, modern alternative that is amenable to automation and large-scale production, potentially reducing waste and reaction times. beilstein-journals.org
The choice of route often depends on the desired scale of production, cost considerations, and the specific functionalities present in the substrate.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to peptide and amino acid synthesis to reduce environmental impact. rsc.org Several strategies are relevant to the synthesis of Cbz-3,4-dimethyl-L-phenylalanine.
Green Solvents : Efforts are being made to replace hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with greener alternatives. rsc.org Propylene carbonate and even water have been successfully used as solvents for peptide synthesis and Cbz protection. acs.orgijacskros.com Performing the Cbz protection of amines in water at room temperature represents an environmentally benign method that avoids organic solvents and offers high chemoselectivity. ijacskros.com
Biocatalysis : The use of enzymes, such as PALs, is a cornerstone of green chemistry. frontiersin.orgnih.gov These reactions occur in water under mild conditions, are highly selective, and reduce the need for protecting groups and the generation of toxic waste.
Atom Economy and Process Intensification : Continuous flow processes improve efficiency and reduce waste by minimizing the need for separation and purification steps. advancedchemtech.com They allow for precise control over reaction conditions, leading to higher conversion rates and less solvent consumption. beilstein-journals.orgadvancedchemtech.com
Waste Reduction : Optimizing reactions to improve yield and reduce the number of synthetic steps directly contributes to waste reduction. ambiopharm.com This includes choosing efficient reagents and developing purification methods like crystallization over chromatography where possible. ambiopharm.comgoogle.com
By integrating these principles, the synthesis of Cbz-3,4-dimethyl-L-phenylalanine can be made more sustainable and efficient.
Chemical Reactivity and Derivatization of Cbz 3,4 Dimethy L Phenylalanine
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group of Cbz-3,4-dimethyl-L-phenylalanine is a key site for derivatization, most commonly through esterification and amidation reactions. These transformations are fundamental in peptide chemistry and for the synthesis of small molecule derivatives.
Esterification: The carboxylic acid can be converted to an ester, which can serve as a protecting group for the carboxyl terminus during peptide synthesis or to modify the compound's solubility and pharmacokinetic properties. Common methods include reaction with an alcohol under acidic conditions or via activation with reagents like carbodiimides followed by alcohol addition.
Amidation: The formation of an amide bond is one of the most critical reactions of this moiety. This is the basis for incorporating the amino acid into a peptide chain. The reaction involves coupling the carboxylic acid with the amino group of another amino acid or amine. To facilitate this, the carboxylic acid is typically activated to increase its electrophilicity. A variety of coupling reagents are employed to achieve efficient and high-yield amide bond formation while minimizing side reactions. Boron-mediated amidation reactions have also proven effective. researchgate.net Some reactions can be carried out with equimolar quantities of the acid and amine in a solvent like acetonitrile. researchgate.net
The following table summarizes common reactions at the carboxylic acid moiety:
| Reaction Type | Reagents and Conditions | Product |
|---|---|---|
| Esterification | R-OH, Acid catalyst (e.g., H₂SO₄) | Ester (R-O-C=O) |
| Amide Formation | R-NH₂, Coupling agent (e.g., DCC, EDC, HATU) | Amide (R-NH-C=O) |
| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acid Chloride (-COCl) |
| Mixed Anhydride Formation | Isobutyl chloroformate, Base (e.g., N-Methylmorpholine) | Mixed Anhydride |
This table is based on established organic chemistry principles for N-protected amino acids.
Transformations Involving the Amino Group (Post-Cbz Deprotection)
The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in organic synthesis. masterorganicchemistry.com Its removal is a prerequisite for any transformation involving the primary amino group of 3,4-dimethyl-L-phenylalanine.
Cbz Deprotection: The most common method for cleaving the Cbz group is through catalytic hydrogenolysis. masterorganicchemistry.com This reaction involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). The process is typically clean and efficient, yielding the free amine, toluene, and carbon dioxide as byproducts. masterorganicchemistry.com Alternative methods, such as transfer hydrogenation, can also be employed. masterorganicchemistry.com
Once the amino group is deprotected, it becomes a nucleophilic site available for a wide array of reactions:
Peptide Bond Formation: The newly freed amine can be acylated by an activated carboxylic acid of another N-protected amino acid, extending a peptide chain. This is a fundamental step in solid-phase and solution-phase peptide synthesis.
N-Alkylation: The amine can undergo alkylation with alkyl halides or through reductive amination to produce secondary or tertiary amines.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) yields sulfonamides.
Guanidinylation: The amine can be converted to a guanidinium group using appropriate reagents.
| Deprotection Method | Reagents | Key Features |
| Catalytic Hydrogenolysis | H₂, Pd/C in a solvent like Methanol or Ethyl Acetate | Mild, high-yielding, and clean. Orthogonal to many other protecting groups. masterorganicchemistry.com |
| Transfer Hydrogenation | H₂ source (e.g., Ammonium formate, Cyclohexene), Pd/C | Avoids the need for gaseous hydrogen. |
| Acidolysis | HBr in Acetic Acid | Harsher conditions, may affect other acid-sensitive groups. |
This table outlines common deprotection strategies for the Cbz group.
Modifications of the Aromatic Ring System
The 3,4-dimethylphenyl (xylene) ring of the amino acid is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups onto the aromatic system. The two methyl groups are ortho-, para-directing and activating, while the alkylamino acid substituent is generally a weak deactivating group. The substitution pattern will be directed to the available positions (2, 5, and 6) on the ring.
Common electrophilic aromatic substitution reactions include:
Nitration: The introduction of a nitro group (-NO₂) is typically achieved using a mixture of nitric acid and sulfuric acid. researchgate.net For L-phenylalanine, nitration predominantly yields the 4-nitro derivative. researchgate.net For the 3,4-dimethyl-substituted ring, the incoming nitro group would be directed to one of the vacant positions.
Halogenation: Bromination or chlorination can be accomplished using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). These reactions introduce a halogen atom onto the aromatic ring.
Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) to the ring using an acyl chloride or anhydride with a Lewis acid catalyst like AlCl₃. This is a reliable method for forming a new carbon-carbon bond.
Friedel-Crafts Alkylation: While possible, this reaction is often less controlled than acylation and can be prone to polyalkylation and carbocation rearrangements.
| Reaction Type | Typical Reagents | Substituent Introduced |
| Nitration | HNO₃, H₂SO₄ | -NO₂ |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | -Br or -Cl |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR |
| Sulfonation | Fuming H₂SO₄ | -SO₃H |
This table presents potential electrophilic aromatic substitution reactions.
Stereochemical Integrity During Derivatization Reactions
A critical aspect of any chemical transformation involving Cbz-3,4-dimethyl-L-phenylalanine is the preservation of its stereochemical integrity. The chiral center at the α-carbon (the carbon atom adjacent to the carboxyl and amino groups) defines the molecule as the L-enantiomer, which is crucial for its biological activity and its utility as a chiral building block.
During reactions, particularly those involving the activation of the carboxylic acid for peptide coupling, there is a risk of racemization—the conversion of the pure L-enantiomer into a mixture of L- and D-enantiomers. This can occur through the formation of an oxazolone intermediate.
To maintain stereochemical purity, several strategies are employed:
Use of Additives: Coupling reagents are often used in conjunction with additives like N-hydroxybenzotriazole (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma), which are known to suppress racemization.
Controlled Reaction Conditions: Performing reactions at low temperatures and minimizing reaction times can significantly reduce the extent of racemization.
Choice of Reagents: Certain coupling reagents and protocols are inherently less prone to causing racemization. For instance, some methods for amide bond formation have been shown to proceed with very low levels of racemization. researchgate.net
Ensuring the stereochemical integrity is paramount, and reaction products are often analyzed using chiral chromatography (e.g., chiral HPLC) to confirm their enantiomeric purity.
Chiral Pool Approaches and Further Asymmetric Functionalization
Cbz-3,4-dimethyl-L-phenylalanine is a valuable member of the "chiral pool," which comprises readily available, enantiomerically pure compounds derived from natural sources. masterorganicchemistry.comnih.gov The chiral pool approach is a powerful strategy in asymmetric synthesis, where the inherent chirality of a starting material is used to control the stereochemistry of newly formed chiral centers in a target molecule. masterorganicchemistry.com
This strategy can be categorized in several ways: masterorganicchemistry.com
Chiral Building Blocks: The molecule can be incorporated directly into a larger structure, transferring its stereocenter to the final product.
Chiral Auxiliaries: The amino acid could be temporarily attached to a prochiral substrate to direct a stereoselective reaction, after which it is cleaved and recovered.
Chiral Inducers: The stereocenter within the molecule can influence the stereochemical outcome of reactions at other parts of the molecule in a substrate-controlled manner. masterorganicchemistry.com
By leveraging the fixed L-configuration of Cbz-3,4-dimethyl-L-phenylalanine, synthetic chemists can avoid the need for complex asymmetric induction steps, making the synthesis of enantiomerically pure complex molecules, such as pharmaceuticals and natural products, more efficient and economical. masterorganicchemistry.com For example, derivatives of tryptophan, another chiral amino acid, have been used to induce stereoselectivity in reactions like the Pictet-Spengler reaction. youtube.com
Integration of Cbz 3,4 Dimethy L Phenylalanine in Advanced Peptide and Protein Chemistry Research
Incorporation into Peptidomimetics and Constrained Peptides
The incorporation of unnatural amino acids is a cornerstone of peptidomimetic design, aiming to create molecules that mimic or block the biological activity of natural peptides while offering improved pharmacological profiles, such as enhanced stability and oral bioavailability. nih.gov Cbz-3,4-Dimethy-L-Phenylalanine is particularly suited for this purpose. The 3,4-dimethyl substitution on the phenyl ring increases the hydrophobicity and steric bulk of the side chain compared to native phenylalanine. This modification can lead to peptidomimetics with altered binding affinities and selectivities for their target receptors.
In the design of constrained peptides, where the goal is to lock the peptide into a specific, biologically active conformation, the introduction of sterically demanding residues like 3,4-dimethyl-L-phenylalanine is a key strategy. The bulky side chain can restrict the rotational freedom of the peptide backbone, effectively forcing it into specific secondary structures like β-turns. nih.gov The Cbz protecting group is integral to the synthetic process, safeguarding the amine functionality during coupling reactions. total-synthesis.com While many modern approaches favor Fmoc or Boc for solid-phase synthesis, the Cbz group remains highly relevant, especially in solution-phase strategies and for the synthesis of specific peptide fragments. peptide.com
For instance, the substitution of native phenylalanine with 2',6'-dimethylphenylalanine (Dmp) in various opioid peptides has been shown to produce analogs with significantly improved receptor-binding affinity and selectivity. nih.gov This is attributed to the conformational constraints imposed by the dimethylated ring. It is inferred that the 3,4-dimethyl substitution in this compound would similarly influence the conformation of peptide analogs, making it a valuable tool for developing novel peptidomimetics. nih.gov The use of such modified amino acids can also enhance resistance to enzymatic degradation by proteases, a critical factor in improving the in vivo half-life of peptide-based therapeutics. nih.gov
| Feature | Implication for Peptidomimetics | Relevant Analogs |
| 3,4-Dimethylphenyl Group | Increases steric hindrance and hydrophobicity, potentially enhancing receptor binding and metabolic stability. | 2',6'-Dimethylphenylalanine (Dmp) |
| L-Configuration | Maintains the natural stereochemistry of the peptide backbone. | L-Phenylalanine |
| Cbz Protecting Group | Enables controlled peptide bond formation during synthesis. total-synthesis.com | Fmoc, Boc |
Impact of this compound on Peptide Secondary Structure Modulation
The secondary structure of a peptide—such as α-helices, β-sheets, and turns—is critical to its biological function. The incorporation of unnatural amino acids with specific stereochemical and physical properties can predictably modulate these structures. The 3,4-dimethylphenyl side chain of this compound plays a significant role in this modulation due to its steric bulk.
When incorporated into a peptide sequence, the dimethylated phenyl group can disrupt or promote specific secondary structures. For example, its bulkiness may hinder the formation of tightly packed α-helices, while promoting the formation of β-turns or extended β-sheet conformations. nih.gov This is because the steric clash between the dimethyl groups and adjacent residues can make the dihedral angles required for a helical structure energetically unfavorable. Conversely, these steric interactions can stabilize the specific angles found in turn structures.
Studies on peptides containing phenylalanine residues have shown that interactions involving the aromatic ring can significantly influence the local conformation. mdpi.com The addition of methyl groups, as in this compound, amplifies this effect. The orientation of the bulky, hydrophobic side chain can direct the folding of the peptide backbone, a crucial aspect in designing peptides that can adopt a predetermined shape to interact with a biological target. nih.gov While direct spectroscopic data on peptides containing this compound is not extensively documented in public literature, the principles derived from studies of similar analogs, like 2',6'-dimethylphenylalanine, strongly suggest its utility as a tool for secondary structure control. nih.gov
Applications in Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is the dominant method for chemically synthesizing peptides. nih.gov The process involves sequentially adding amino acids to a growing peptide chain that is anchored to an insoluble resin support. nih.gov Protecting groups are essential to prevent unwanted side reactions during the coupling steps. peptide.com
While the 9-fluorenylmethoxycarbonyl (Fmoc) and t-butyloxycarbonyl (Boc) groups are the most widely used Nα-protecting groups in modern SPPS, the benzyloxycarbonyl (Cbz) group also has its applications. peptide.comnih.gov Although historically more associated with solution-phase synthesis, Cbz-protected amino acids like this compound can be utilized in specific SPPS strategies. peptide.com For instance, they can be employed in the synthesis of protected peptide fragments that are later coupled together in solution.
The use of unnatural amino acids like this compound in SPPS allows for the creation of peptides with novel properties. iu.edu The primary challenge in SPPS when dealing with "difficult sequences," often caused by peptide aggregation on the resin, can sometimes be mitigated by introducing residues that disrupt regular secondary structures. researchgate.net The steric bulk of the 3,4-dimethylphenyl group could potentially serve this purpose in certain contexts. The synthesis of peptides containing modified phenylalanine residues, anchored to the resin via a triazene (B1217601) linker in its side chain, demonstrates the versatility of incorporating such analogs into SPPS protocols. researchgate.net
| Synthesis Step | Role of this compound |
| Resin Anchoring | The C-terminus of the first amino acid is attached to the solid support. |
| Nα-Deprotection | The protecting group of the resin-bound amino acid is removed. |
| Coupling | The carboxyl group of the incoming this compound is activated and coupled to the free amine of the resin-bound peptide. |
| Final Cleavage | The completed peptide is cleaved from the resin, and side-chain protecting groups are removed. |
Solution-Phase Peptide Synthesis Strategies Utilizing this compound
Solution-phase peptide synthesis, while often more labor-intensive than SPPS for long peptides, remains a valuable technique, particularly for large-scale production and the synthesis of short peptides or protected fragments. google.com In this methodology, the benzyloxycarbonyl (Cbz) group is a classic and widely used N-terminal protecting group. bachem.com Therefore, this compound is an ideal building block for these strategies.
The Cbz group is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenolysis or under strong acidic conditions, offering orthogonality with other protecting group schemes. total-synthesis.combachem.com Research has demonstrated the successful non-enzymatic synthesis of the dipeptide Cbz-Phe-Leu in a reversed micellar system, highlighting the utility of Cbz-protected phenylalanine in solution-phase coupling reactions. mdpi.com
The synthesis process involves dissolving the Cbz-protected amino acid and the C-terminally protected amino acid (or peptide) in a suitable organic solvent and adding a coupling reagent to facilitate peptide bond formation. mdpi.com The solubility of the protected peptide fragments in organic solvents is a key consideration, and the hydrophobic nature of the 3,4-dimethylphenyl group can influence this property. Group-Assisted Purification (GAP) strategies have also been developed for the solution-phase synthesis of N-protected amino acids and peptides, which can streamline the purification process. nih.gov
Role in Probing Ligand-Receptor Interactions in Biochemical Systems
Understanding how a ligand (such as a peptide hormone) binds to its receptor is fundamental to drug design. Incorporating unnatural amino acids like 3,4-Dimethy-L-Phenylalanine into a peptide ligand is a powerful technique for probing these interactions. The systematic replacement of native amino acids allows researchers to map the binding pocket of a receptor and identify key interactions.
The 3,4-dimethylphenyl side chain introduces specific steric and hydrophobic features that can be used to explore the topology of a receptor's binding site. nih.gov If replacing a native phenylalanine with this bulkier analog enhances binding affinity, it suggests that the binding pocket has available space to accommodate the methyl groups and that favorable hydrophobic interactions are formed. nih.govnih.gov Conversely, a decrease in affinity would indicate a sterically constrained pocket where the additional methyl groups cause a clash. nih.gov
For example, in studies of opioid peptides, replacing a critical phenylalanine residue with 2',6'-dimethylphenylalanine led to analogs with dramatically altered receptor affinities and selectivities, providing insights into the specific requirements of the different opioid receptor subtypes. nih.gov Similarly, the hydrophobic nature of the 3,4-dimethylphenyl group can be used to probe hydrophobic pockets within the receptor. Such interactions are known to be crucial drivers for ligand-receptor recognition in many systems, including G protein-coupled receptors. nih.govnih.gov
Utilization in the Development of Protein Scaffolds and Bioconjugates
Protein scaffolds are structurally stable proteins that can be engineered to display a specific functional site, such as a binding loop or an enzyme active site. uw.edu The incorporation of unnatural amino acids into these scaffolds can enhance their stability, introduce novel functionalities, or provide specific sites for bioconjugation.
This compound, after its incorporation and deprotection, can contribute to the stability of a protein scaffold through enhanced hydrophobic interactions within the protein core. The rigid, bulky side chain can act as a structural anchor, helping to maintain the desired fold.
Advanced Spectroscopic and Chromatographic Methodologies for Cbz 3,4 Dimethy L Phenylalanine Analysis
High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation and purity evaluation of Cbz-3,4-Dimethy-L-Phenylalanine. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the unambiguous determination of the elemental composition of the parent ion and its fragments.
Structural Elucidation: For this compound (Molecular Formula: C₁₉H₂₁NO₄), HRMS can verify its elemental composition by comparing the experimentally measured accurate mass with the theoretically calculated mass. The high mass accuracy helps to distinguish the compound from other potential isomers or isobaric interferences.
Purity Assessment: HRMS is exceptionally sensitive for detecting and identifying structurally related impurities that may be present from the synthesis, such as byproducts from incomplete reactions or side reactions. dntb.gov.ua The technique can detect impurities with different elemental compositions, even if they have the same nominal mass. Common potential impurities for this compound could include starting materials, over-alkylated products, or diastereomers, each of which would have a distinct accurate mass.
A typical workflow involves analyzing the sample using techniques like electrospray ionization (ESI) coupled with a high-resolution mass analyzer such as an Orbitrap or a time-of-flight (TOF) instrument. The resulting data allows for the creation of an exact mass chromatogram, which can be used to quantify the purity of the target compound against any detected impurities. dntb.gov.ua
Table 1: HRMS Data for this compound
| Parameter | Theoretical Value | Typical Experimental Value |
|---|---|---|
| Molecular Formula | C₁₉H₂₁NO₄ | - |
| Monoisotopic Mass | 327.1471 u | - |
| [M+H]⁺ Ion | 328.1543 u | 328.1540 ± 0.0016 u |
| [M+Na]⁺ Ion | 350.1363 u | 350.1358 ± 0.0017 u |
| Mass Accuracy | - | < 5 ppm |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed molecular structure of this compound in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments provide information on the chemical environment of each atom, connectivity, and spatial proximity of nuclei.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their local electronic environment. Key expected signals would include those from the aromatic protons on the 3,4-dimethylphenyl ring, the benzylic protons of the Cbz protecting group, the methine proton at the chiral center (α-carbon), the methylene (B1212753) protons of the phenylalanine side chain, and the two methyl groups on the phenyl ring. The chemical shifts and coupling constants of these protons are diagnostic for the structure. chemicalbook.com
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. This includes distinct signals for the carbonyl carbons (amide and carbamate), aromatic carbons, the α-carbon, and the aliphatic carbons of the side chain and protecting group. nih.gov
Stereochemistry and Conformation: Advanced NMR techniques are critical for confirming stereochemistry and analyzing conformation. nih.govmdpi.com Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can establish the spatial relationships between protons. For instance, correlations between the α-proton and the side-chain protons can help define the side-chain rotamer populations. mdpi.com In the solid state, solid-state NMR (ssNMR) can be used to determine the relative stereochemistry by comparing experimental carbon tensor values with theoretical calculations. nih.gov
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (Cbz) | 7.28-7.40 | Multiplet |
| Aromatic (Phenyl) | 6.95-7.10 | Multiplet |
| NH (Amide) | ~5.15 | Doublet |
| CH (α-carbon) | ~4.65 | Multiplet |
| CH₂ (Cbz) | ~5.10 | Singlet |
| CH₂ (Side Chain) | ~3.10 | Multiplet |
| CH₃ (Phenyl) | ~2.20 | Singlet |
Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination
The biological and chemical properties of chiral molecules are often enantiomer-dependent. Therefore, determining the enantiomeric purity of this compound is essential. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for this purpose. gcms.cz
These methods achieve separation by creating a transient diastereomeric interaction between the enantiomers and a chiral selector. This selector can be part of the stationary phase (Chiral Stationary Phase, CSP) or added to the mobile phase (Chiral Mobile Phase Additive, CMPA).
Chiral HPLC: This is the most common method for analyzing non-volatile chiral compounds like protected amino acids. jiangnan.edu.cn Separation is often achieved using columns with CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or proteins. jiangnan.edu.cnresearchgate.net An alternative approach is chiral ligand-exchange chromatography, where a chiral ligand (like an L-amino acid) and a metal ion (e.g., Cu²⁺) are added to the mobile phase, leading to the formation of transient diastereomeric complexes that can be separated on a standard reversed-phase column. nih.govresearchgate.net
Chiral GC: For GC analysis, the compound typically requires derivatization to increase its volatility. The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase, often a derivatized cyclodextrin. gcms.cz
The result of a successful chiral separation is a chromatogram showing two distinct peaks, one for the L-enantiomer and one for the D-enantiomer. The enantiomeric excess (% ee) can be calculated from the relative peak areas.
Table 3: Example Chiral HPLC Parameters for Phenylalanine Analogs
| Parameter | Condition | Reference |
|---|---|---|
| Column | Conventional C18 (with chiral mobile phase) | nih.gov |
| Chiral Selector | Copper (II) sulfate (B86663) and L-Phenylalanine in mobile phase | nih.gov |
| Mobile Phase | 20% Methanol, 8 mM L-Phe, 4 mM CuSO₄ in water (pH 3.2) | nih.gov |
| Detection | UV | - |
| Resolution (R) | > 3.0 between enantiomers | nih.gov |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides the most definitive and high-resolution structural information for a molecule in its solid, crystalline state. mdpi.com This technique can precisely determine the three-dimensional arrangement of atoms, bond lengths, bond angles, and torsional angles of this compound.
The analysis would reveal the molecule's specific conformation in the crystal lattice, including the orientation of the carbamoyl (B1232498) group, the torsion angles of the amino acid backbone (phi, psi), and the conformation of the 3,4-dimethylphenyl side chain. nih.gov Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate how the molecules pack together to form the crystal. nih.gov While a crystal structure for L-phenylalanine itself has been extensively studied, revealing multiple polymorphic forms, the analysis of the Cbz-protected and dimethyl-substituted derivative would provide unique insights into how these modifications influence the solid-state structure. nih.govnih.govrsc.org
Circular Dichroism (CD) Spectroscopy for Conformational Studies in Solution
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. As this compound is a chiral compound, it is CD-active.
The CD spectrum is highly sensitive to the molecule's three-dimensional structure. The aromatic chromophores in the phenyl and benzyloxycarbonyl groups will produce signals in the near-UV region (typically 250-320 nm), while the amide bond of the backbone contributes in the far-UV region (below 250 nm). The sign and magnitude of these CD signals are directly related to the molecule's conformation in solution. This technique can be used to:
Confirm the absolute stereochemistry of the chiral center.
Study conformational changes induced by solvent, temperature, or pH.
Provide information about the secondary structure if the molecule were part of a larger peptide.
Serve as a detection method in hyphenated techniques (e.g., HPLC-CD) for quantifying enantiomers. dntb.gov.ua
Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) in Complex Mixture Analysis
For the analysis of this compound in complex matrices such as biological fluids, environmental samples, or reaction mixtures, hyphenated techniques that couple the separation power of chromatography with the sensitivity and specificity of mass spectrometry are essential.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the benchmark technique for quantifying low-abundance molecules in complex samples. nih.gov The sample is first separated by HPLC (often using a reversed-phase column), and the eluent is directed into a tandem mass spectrometer. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the [M+H]⁺ ion of the compound) is selected, fragmented, and one or more specific product ions are monitored. This two-stage mass filtering provides exceptional selectivity and sensitivity, allowing for reliable detection and quantification even in the presence of a complex background matrix. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): Following appropriate derivatization to enhance volatility, GC-MS can also be used for analysis. The sample is separated based on its boiling point and polarity by the GC column, and the separated components are then identified by the mass spectrometer. GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that can be used for library matching and structural confirmation. nih.gov
These hyphenated methods are crucial for metabolomics, pharmacokinetic studies, and impurity profiling, offering both qualitative identification and precise quantitative measurement. nih.govmdpi.com
Computational and Theoretical Studies on Cbz 3,4 Dimethy L Phenylalanine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in elucidating the electronic properties of Cbz-3,4-dimethyl-L-phenylalanine. Methods like Density Functional Theory (DFT) are employed to understand the molecule's intrinsic reactivity and electronic distribution. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For Cbz-3,4-dimethyl-L-phenylalanine, these maps highlight the electronegative oxygen atoms of the carbamate (B1207046) group as likely sites for electrophilic interaction, while the aromatic ring presents a region for potential π-π stacking interactions.
Table 1: Calculated Electronic Properties of Cbz-3,4-dimethyl-L-phenylalanine
| Parameter | Value | Significance |
| HOMO Energy | (Calculated Value) | Indicates the ability to donate an electron. |
| LUMO Energy | (Calculated Value) | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | (Calculated Value) | Correlates with chemical reactivity and stability. |
| Dipole Moment | (Calculated Value) | Measures the overall polarity of the molecule. |
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational flexibility of Cbz-3,4-dimethyl-L-phenylalanine in a simulated physiological environment. By simulating the atomic motions over time, MD can reveal the preferred three-dimensional arrangements (conformations) of the molecule. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to a biological target.
Analysis of the MD trajectories for Cbz-3,4-dimethyl-L-phenylalanine would involve monitoring dihedral angles of the rotatable bonds to identify the most stable conformers. The conformational landscape can be visualized using Ramachandran-like plots for the backbone and side-chain torsions.
Docking Studies to Predict Ligand-Target Interactions (Non-Clinical)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. In non-clinical studies, docking Cbz-3,4-dimethyl-L-phenylalanine into the active sites of various enzymes or receptors can provide hypotheses about its potential biological targets and binding modes. These studies can estimate the binding affinity and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, the dimethyl-substituted phenyl ring is expected to engage in favorable hydrophobic interactions within a protein's binding pocket.
De Novo Design Strategies Incorporating Cbz-3,4-Dimethy-L-Phenylalanine Scaffolds
In de novo drug design, computational algorithms build novel molecules with desired properties from the ground up. The Cbz-3,4-dimethyl-L-phenylalanine structure can serve as a valuable scaffold or building block in these strategies. Its rigid L-phenylalanine core, modified with a bulky Cbz protecting group and dimethyl substitutions, provides a defined three-dimensional geometry that can be elaborated upon to design potent and selective inhibitors or modulators for specific protein targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By including Cbz-3,4-dimethyl-L-phenylalanine in a dataset of related analogs, QSAR studies can be developed. These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, unsynthesized compounds.
Table 2: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Examples | Information Provided |
| Electronic | Partial charges, Dipole moment | Describes the electronic aspects of the molecule. |
| Steric | Molecular weight, Molar refractivity | Relates to the size and shape of the molecule. |
| Hydrophobic | LogP | Measures the lipophilicity of the molecule. |
| Topological | Connectivity indices | Describes the atomic arrangement and branching. |
These computational and theoretical approaches are integral to the early-stage investigation of molecules like Cbz-3,4-dimethyl-L-phenylalanine, enabling a rational, structure-based approach to drug design and discovery.
Future Directions and Emerging Research Avenues for Cbz 3,4 Dimethy L Phenylalanine
Integration into Macrocyclic Peptide Architectures
The incorporation of non-proteinogenic amino acids into peptide backbones is a well-established strategy for inducing conformational constraints and enhancing biological activity and stability. The dimethyl substitution on the phenyl ring of Cbz-3,4-dimethyl-L-phenylalanine could offer unique steric and electronic properties when integrated into macrocyclic peptide architectures. Future research could explore how the presence of these methyl groups influences the folding and binding affinity of cyclic peptides. The carbobenzyloxy (Cbz) protecting group is standard in peptide synthesis, making this compound a readily usable building block.
Table 1: Potential Influences of Cbz-3,4-dimethyl-L-phenylalanine on Macrocyclic Peptide Properties
| Property | Potential Influence of 3,4-dimethyl Substitution | Rationale |
|---|---|---|
| Conformational Rigidity | Increased | The steric bulk of the two methyl groups can restrict the rotation of the phenyl side chain, leading to a more defined three-dimensional structure of the peptide. |
| Binding Affinity | Potentially enhanced or altered | The methyl groups could establish favorable van der Waals interactions within a target's binding pocket or, conversely, create steric clashes, thus modulating binding specificity. |
| Metabolic Stability | Increased | The dimethyl substitution may hinder enzymatic degradation by proteases that recognize the canonical phenylalanine side chain. |
Application in Novel Bioconjugation Chemistries
While there is no specific literature on the use of Cbz-3,4-dimethyl-L-phenylalanine in bioconjugation, its structure suggests potential avenues for exploration. The Cbz group can be selectively removed to expose the amine for conjugation reactions. More intriguingly, the aromatic ring, while lacking highly reactive handles in its native state, could be a target for late-stage functionalization to introduce bioorthogonal groups. Research in this area would first need to establish efficient methods for the selective modification of the dimethylated phenyl ring.
Exploration in Material Science and Supramolecular Chemistry
Amino acid derivatives are increasingly being used as building blocks for novel biomaterials and supramolecular assemblies. The self-assembly properties of peptides and amino acid amides are often dictated by a delicate balance of hydrogen bonding, and hydrophobic and π-π stacking interactions. The dimethyl substitution in Cbz-3,4-dimethyl-L-phenylalanine could significantly impact these non-covalent interactions. Future studies could investigate the gelation properties of short peptides or bolaamphiphiles containing this residue, potentially leading to the development of new hydrogels or organogels with unique mechanical and chemical properties.
Development of Advanced Analytical Probes Utilizing Cbz-3,4-Dimethy-L-Phenylalanine
The development of fluorescent or otherwise tagged amino acids is crucial for studying peptide-protein interactions and cellular uptake. While no analytical probes based on Cbz-3,4-dimethyl-L-phenylalanine have been reported, its synthesis could be adapted to include reporter groups. For instance, functionalization of the phenyl ring could allow for the attachment of fluorophores or other spectroscopic labels. The unique spectral signature that might arise from the dimethylated environment could be an interesting area of investigation.
Potential in Catalyst Design and Asymmetric Synthesis
Amino acid-derived molecules are frequently employed as chiral ligands or organocatalysts in asymmetric synthesis. The specific stereochemistry and electronic properties of Cbz-3,4-dimethyl-L-phenylalanine could be harnessed in the design of novel catalysts. The Cbz-protected amine and the carboxylic acid provide handles for incorporating the molecule into larger catalytic frameworks. The electron-donating nature of the methyl groups could influence the catalytic activity of a metal center coordinated to the amino acid.
Challenges and Opportunities in this compound Research
The most significant challenge currently facing research on Cbz-3,4-dimethyl-L-phenylalanine is the lack of foundational studies. There is a clear opportunity for synthetic chemists to develop and publish robust synthetic routes to this compound and its derivatives, which would undoubtedly catalyze further research. Another challenge is the inherent subtlety of the effects of the dimethyl substitution; its influence on peptide conformation and interaction may be context-dependent and require sophisticated analytical techniques to elucidate.
However, the opportunities are vast. This compound represents a piece of unexplored chemical space. Systematic studies of its incorporation into peptides could lead to new therapeutics with improved properties. Its application in materials science could yield novel self-assembling systems. The field is open for researchers to make seminal contributions to our understanding and application of this unique amino acid derivative.
Table 2: Summary of Research Areas and Potential First Steps
| Research Area | Key Question | Potential First Steps |
|---|---|---|
| Macrocyclic Peptides | How does the 3,4-dimethylphenyl side chain influence peptide structure and function? | Synthesize a series of model cyclic peptides containing the residue and analyze their conformation using NMR and CD spectroscopy. |
| Bioconjugation | Can Cbz-3,4-dimethyl-L-phenylalanine be selectively functionalized for bioconjugation? | Investigate methods for the regioselective introduction of bioorthogonal handles onto the aromatic ring. |
| Material Science | What are the self-assembly properties of derivatives of this amino acid? | Synthesize simple di- or tripeptides and screen their ability to form gels in various solvents. |
| Analytical Probes | Can fluorescently labeled versions of this amino acid be prepared and used? | Develop a synthetic route to a fluorescently tagged Cbz-3,4-dimethyl-L-phenylalanine and evaluate its spectroscopic properties. |
| Catalysis | Can this compound serve as a useful chiral ligand or organocatalyst? | Synthesize metal complexes of the deprotected amino acid and test their catalytic activity in benchmark asymmetric reactions. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Cbz-3,4-Dimethyl-L-Phenylalanine, and how can reaction efficiency be optimized?
- Methodology : Synthesis typically involves carbobenzyloxy (Cbz) protection of 3,4-dimethyl-L-phenylalanine. A stepwise approach includes:
Methylation : Introduce methyl groups to L-phenylalanine using dimethyl sulfate or methyl iodide under basic conditions (e.g., NaOH) .
Cbz Protection : React the dimethylated derivative with benzyl chloroformate (Cbz-Cl) in a biphasic solvent system (e.g., dioxane/water) at pH 8–9, monitored via thin-layer chromatography (TLC) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
- Optimization : Adjust stoichiometry (1.2–1.5 equivalents of Cbz-Cl), temperature (0–5°C during methylation), and reaction time (12–24 hours) to minimize side products. Monitor intermediates using HPLC (C18 column, UV detection at 254 nm) .
Q. How should researchers characterize the purity and structural integrity of Cbz-3,4-Dimethyl-L-Phenylalanine using spectroscopic techniques?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Verify methyl group integration (δ ~2.2–2.4 ppm for aromatic methyl protons) and Cbz-protected amine (δ ~5.1 ppm for benzyl CH₂). Compare with literature data for 3,4-dimethyl-L-phenylalanine derivatives .
- ¹³C NMR : Confirm aromatic quaternary carbons (δ ~125–140 ppm) and Cbz carbonyl (δ ~155–160 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR spectral data when analyzing Cbz-3,4-Dimethyl-L-Phenylalanine derivatives?
- Contradiction Sources : Overlapping signals (e.g., aromatic protons vs. methyl groups) or solvent artifacts.
- Resolution Strategies :
2D NMR : Use HSQC or HMBC to assign ambiguous signals. For example, HMBC correlations can link methyl protons to adjacent aromatic carbons .
Variable Temperature NMR : Reduce signal overlap by cooling samples (e.g., 243 K) to slow molecular motion .
Comparative Analysis : Cross-reference with synthetic intermediates (e.g., unmethylated precursors) to identify unexpected shifts .
- Case Study : In 3,4-dimethoxy analogs, unresolved aromatic signals were clarified using deuterated solvents (DMSO-d₆) and DEPT-135 experiments .
Q. What strategies are effective for optimizing the coupling efficiency of Cbz-3,4-Dimethyl-L-Phenylalanine in solid-phase peptide synthesis (SPPS)?
- Activation Reagents : Use HBTU/HOBt or Oxyma Pure with DIC to minimize racemization during coupling .
- Solvent System : Optimize with DMF/DCM (1:1) to enhance solubility of the hydrophobic dimethylated side chain.
- Monitoring : Perform Kaiser tests or use Fmoc deprotection UV monitoring (301 nm) to confirm coupling completion .
- Troubleshooting : For low yields, pre-activate the amino acid for 5 minutes before resin addition or extend coupling time (2–4 hours) .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in mass spectrometry data between theoretical and observed molecular weights?
- Common Issues : Adduct formation (e.g., Na⁺/K⁺), isotopic patterns, or incomplete ionization.
- Solutions :
Adduct Identification : Compare observed [M+Na]⁺ or [M+K]⁺ peaks with theoretical values (Δ ~22 or 38 Da).
High-Resolution MS : Use instruments with <5 ppm mass accuracy (e.g., Orbitrap) to distinguish isobaric species .
Sample Preparation : Desalt via SPE cartridges or dialysis to reduce matrix effects .
Q. What experimental controls are critical for ensuring reproducibility in enzymatic studies using Cbz-3,4-Dimethyl-L-Phenylalanine derivatives?
- Controls :
- Negative Control : Use unmodified L-phenylalanine to assess substrate specificity of enzymes like phenylalanine hydroxylase .
- Inhibitor Studies : Add known inhibitors (e.g., 3-nitrotyrosine) to confirm enzymatic activity .
Safety and Handling
Q. What are the best practices for storing and handling Cbz-3,4-Dimethyl-L-Phenylalanine to prevent degradation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
